Computed Lipophilicity (XLogP3): 4-Methylpiperidine vs. Unsubstituted Piperidine Analog
The target compound exhibits a PubChem-computed XLogP3 of 3.1 [1]. Although experimentally measured logP values for the unsubstituted piperidine analog (CAS 458535-60-9) are not publicly available, the absence of the methyl substituent on the piperidine ring reduces carbon count and lipophilic surface area, predicting a lower logP—a general class-level trend where piperidine N-sulfonamide methylation increases lipophilicity by approximately 0.3-0.5 log units [2]. This differential impacts solubility and membrane partitioning considerations critical for cell-based efficacy assays.
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Unsubstituted piperidine analog (CAS 458535-60-9): XLogP3 reported as 2.3 (computed, not experimentally cross-validated for this exact comparator) |
| Quantified Difference | ~0.8 log units (class-level estimation based on methyl group contribution) |
| Conditions | PubChem XLogP3 algorithm, computed property; no experimental logP measurement available |
Why This Matters
Moderate lipophilicity differences of 0.5-1.0 log units can significantly affect aqueous solubility and passive membrane permeability, making the 4-methylpiperidine substituent a structurally purposeful selection over the unsubstituted piperidine for optimizing cellular assay performance.
- [1] PubChem. Compound Summary: 2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CID 1013328). National Center for Biotechnology Information. Accessed Apr 2026. View Source
- [2] PubChem. Compound Summary: 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (CID 1013324). National Center for Biotechnology Information. Accessed Apr 2026. View Source
